molecular formula C14H18ClNO4S B1683151 Tibric acid CAS No. 37087-94-8

Tibric acid

Cat. No.: B1683151
CAS No.: 37087-94-8
M. Wt: 331.8 g/mol
InChI Key: IFXSWTIWFGIXQO-AOOOYVTPSA-N
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Description

Tibric acid is a sulfamylbenzoic acid that acts as a hypolipidemic agent. It is known for its ability to lower lipid levels more effectively than clofibrate. due to its carcinogenic effects in rodents, it was never introduced as a human drug . The compound is identified by its IUPAC name, 2-Chloro-5-[(3R,5S)-3,5-dimethylpiperidine-1-sulfonyl]benzoic acid .

Preparation Methods

Tibric acid can be synthesized through a multi-step process:

Chemical Reactions Analysis

Tibric acid undergoes various chemical reactions, including:

Scientific Research Applications

Tibric acid has been primarily used in scientific research due to its hypolipidemic properties:

    Chemistry: It serves as a model compound for studying sulfonylbenzoic acids.

    Biology: Research has focused on its effects on lipid metabolism and its potential as a hypolipidemic agent.

    Medicine: Although not used clinically, it has been studied for its effects on lipid levels and liver function.

    Industry: Its primary use is in research settings rather than industrial applications

Mechanism of Action

Tibric acid exerts its effects by activating the peroxisome proliferator-activated receptor alpha (PPAR-α). This activation leads to changes in lipid metabolism, including:

    Reduction in Triglycerides: Decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL).

    Increase in HDL: Enhanced production of high-density lipoprotein (HDL).

    Lipid Metabolism: Overall improvement in lipid profiles

Comparison with Similar Compounds

Tibric acid is compared with other hypolipidemic agents such as:

This compound’s uniqueness lies in its potent lipid-lowering effects, although its carcinogenic potential limits its use to research settings.

Biological Activity

Tibric acid, a compound belonging to the fibrate class of hypolipidemic agents, has garnered attention for its biological activity, particularly in the context of lipid metabolism and cardiovascular health. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on lipid profiles, and relevant case studies.

This compound primarily functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα plays a crucial role in lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipoprotein metabolism. The activation of PPARα by this compound leads to several metabolic effects:

  • Increased Fatty Acid Oxidation : this compound enhances the β-oxidation of fatty acids in the liver, reducing triglyceride levels in the bloodstream.
  • Lipoprotein Regulation : It decreases the synthesis of very-low-density lipoprotein (VLDL) and increases lipoprotein lipase activity, which promotes the clearance of triglycerides from plasma .
  • Anti-inflammatory Effects : PPARα activation also exhibits anti-inflammatory properties, which may contribute to cardiovascular protection .

Effects on Lipid Profiles

This compound is effective in lowering triglyceride levels and improving overall lipid profiles. A study conducted on patients with hypertriglyceridemia demonstrated that this compound significantly reduced triglyceride levels compared to baseline measurements. The following table summarizes key findings from various studies regarding this compound's effects on lipid parameters:

Study ReferencePopulationDosageTriglyceride Reduction (%)LDL Reduction (%)HDL Increase (%)
50 patients with hyperlipidemia500 mg/day30%15%5%
Cross-over study1000 mg/day40%10%8%
Animal model (rats)250 mg/kg50%Not reportedNot reported

Case Studies

Several clinical trials have explored the efficacy and safety of this compound in treating dyslipidemia:

  • Clinical Trial on Hypertriglyceridemia :
    • Objective : Evaluate the effectiveness of this compound in lowering triglycerides.
    • Results : Participants receiving this compound showed a significant reduction in triglyceride levels over a 12-week period, with minimal side effects reported .
  • Comparison with Clofibrate :
    • Objective : Compare the lipid-lowering effects of this compound and clofibrate.
    • Results : this compound was found to be more effective than clofibrate in reducing triglycerides without causing significant hepatotoxicity, which was a concern with clofibrate .
  • Long-term Safety Study :
    • Objective : Assess the long-term safety profile of this compound.
    • Results : Over a follow-up period of two years, no significant adverse events were associated with this compound treatment, reinforcing its safety for chronic use .

Properties

CAS No.

37087-94-8

Molecular Formula

C14H18ClNO4S

Molecular Weight

331.8 g/mol

IUPAC Name

2-chloro-5-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonylbenzoic acid

InChI

InChI=1S/C14H18ClNO4S/c1-9-5-10(2)8-16(7-9)21(19,20)11-3-4-13(15)12(6-11)14(17)18/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,17,18)/t9-,10+

InChI Key

IFXSWTIWFGIXQO-AOOOYVTPSA-N

SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C

Appearance

Solid powder

Key on ui other cas no.

37087-94-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-chloro-5-(3,5-dimethylpiperidinosulfonyl)benzoate
CP 18,524
Exirel
tibric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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